Co-Elution and Ionization Efficiency
In a validated UPLC-MS/MS method for purine quantification, 15N4-Inosine and unlabeled inosine demonstrated identical chromatographic retention times of 2.92 minutes, confirming that 15N labeling does not induce chromatographic separation that would subject the internal standard and analyte to different ionization conditions [1]. This behavior is a direct advantage over deuterated internal standards, which can exhibit sufficient isotopic fractionation to partially resolve from the unlabeled analyte peak, thereby invalidating the core assumption of stable isotope dilution that both species experience identical matrix effects [2].
| Evidence Dimension | Chromatographic Retention Time (tR) |
|---|---|
| Target Compound Data | 2.92 min |
| Comparator Or Baseline | Unlabeled Inosine: 2.92 min |
| Quantified Difference | 0.00 min (co-elution) |
| Conditions | UPLC-MS/MS; Phenomenex Luna NH2 column; mobile phase gradient; negative ion mode ESI |
Why This Matters
Co-elution ensures that the internal standard and analyte experience identical ion suppression or enhancement, a prerequisite for accurate quantification that deuterated analogs often fail to meet.
- [1] Nature Scientific Reports. Table 1: Summary of UPLC-MS/MS assays. Sci Rep 12, 2022. View Source
- [2] KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. White Paper, 2020. View Source
